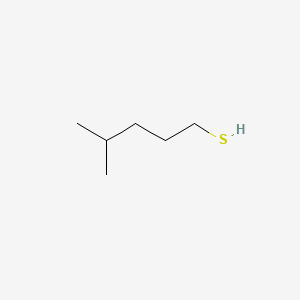

4-Methyl-1-pentanethiol

Vue d'ensemble

Description

4-Methyl-1-pentanethiol is a compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the chemical behavior and properties that might be expected from 4-Methyl-1-pentanethiol. For instance, 4-methyl-2-pentanol is a structurally related compound and is part of the branched chain saturated alcohols, which are known for their fragrance applications .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was performed using the mixed anhydride method with IBCF/HOBt, characterized by NMR, MS, and IR techniques, and confirmed by X-ray diffraction . This suggests that similar synthetic routes could potentially be applied to 4-Methyl-1-pentanethiol, with appropriate modifications to introduce the thiol group.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methyl-1-pentanethiol has been studied using various techniques. For instance, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined by X-ray diffraction, revealing the presence of inter and intramolecular hydrogen bonds . This information can be useful in predicting the molecular interactions and stability of 4-Methyl-1-pentanethiol.

Chemical Reactions Analysis

The chemical behavior of branched hydrocarbons similar to 4-Methyl-1-pentanethiol has been studied, such as the decomposition and isomerization reactions of 4-methyl-1-pentyl radicals. These radicals undergo beta-bond scission and hydrogen migrations to form various alkenes and short-chain radicals . This indicates that 4-Methyl-1-pentanethiol may also undergo similar reactions under pyrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1-pentanethiol can be inferred from related compounds. For example, 4-methyl-2-pentanol, which shares a similar carbon skeleton, has been reviewed for its toxicologic and dermatologic properties as a fragrance ingredient . The presence of a thiol group in 4-Methyl-1-pentanethiol would likely contribute to a distinct odor and may affect its reactivity and toxicity profile.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

4-Methyl-1-pentanethiol has been researched in the context of enzyme inhibition. For instance, L-leucinthiol, a derivative of 4-Methyl-1-pentanethiol, was designed as an inhibitor of leucine aminopeptidase. This compound, synthesized from L-leucinol, showed potent competitive inhibition of the microsomal aminopeptidase from porcine kidney (Chan, 1983).

Thermal Decomposition Studies

The thermal decomposition of 1-Pentanethiol, a related compound, has been studied. When thermally decomposed in a quartz tube, the primary sulfur-containing decomposition product was hydrogen sulfide, along with small amounts of sulfides and residual sulfur (Thompson, Meyer, & Ball, 1952).

Metabolic Engineering

In the realm of metabolic engineering, the synthesis of pentanol isomers like 2-methyl-1-butanol, and 3-methyl-1-butanol, which are related to 4-Methyl-1-pentanethiol, has been an area of interest. These compounds have potential applications as biofuels and are produced through microbial fermentations from amino acid substrates. Metabolic engineering has been employed to develop microbial strains for the production of these isomers (Cann & Liao, 2009).

Crystallization of Biological Macromolecules

2-Methyl-2,4-pentanediol, closely related to 4-Methyl-1-pentanethiol, is a popular chemical additive for the crystallization of biological macromolecules. It binds to hydrophobic sites on proteins, often at amino acid residues in helical or β-sheet structures. This binding results in significant implications for protein stability (Anand, Pal, & Hilgenfeld, 2002).

Energy Storage Applications

Poly-4-methyl-1-pentene, another derivative, is used as a dielectric material. It has applications in energy storage, particularly for electrical capacitors. Its dielectric performance is comparable to biaxially oriented polypropylene, a widely used dielectric material (Ghule, Laad, & Tiwari, 2021).

Chemical Reaction Kinetics

The kinetics of the decomposition of 4-methyl-1-pentyl radicals, closely related to 4-Methyl-1-pentanethiol, have been studied. These radicals undergo decomposition and isomerization reactions, forming short-chain radicals and alkenes. This research provides insights into reaction rates and mechanisms in branched hydrocarbon systems (McGivern, Awan, Tsang, & Manion, 2008).

Safety And Hazards

Orientations Futures

There are potential applications for 4-Methyl-1-pentanethiol in the field of gas separation. For instance, poly(4-methyl-1-pentene) hollow-fiber membranes with high plasma-leakage resistance have been successfully prepared via thermally induced phase separation . This suggests that 4-Methyl-1-pentanethiol could be used in the production of these membranes, offering a promising direction for future research and development .

Propriétés

IUPAC Name |

4-methylpentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCWCRVSOQKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334643 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-pentanethiol | |

CAS RN |

53897-50-0 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)